molecular formula C15H17N3O5 B144443 (2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid CAS No. 63422-71-9

(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid

Cat. No. B144443
CAS RN: 63422-71-9
M. Wt: 319.31 g/mol
InChI Key: JQEHQELQPPKXRR-LLVKDONJSA-N
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Description

(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid, more commonly known as EDP-PAA, is an organic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. EDP-PAA is a chiral compound, meaning it has two non-superimposable mirror images, and is composed of an ethyl group, a piperazine ring, a carbonyl group, and a phenylacetic acid group. The compound has been found to have many unique properties and has been the subject of numerous studies in the scientific community.

Scientific Research Applications

Synthesis and Chemical Characterization

  • The compound has been utilized in chemical synthesis, for instance, in the creation of crystalline 4-ethyl-2,3-dioxopiperazine-1-carboxamido-p-hydroxyphenylacetyl chloride using triphosgene, a process noted for its high yield and the advantage of being conducted under mild conditions (Wei et al., 2008). This signifies the compound's relevance in synthesizing complex chemical structures.

Enzymatic Synthesis and Analytical Applications

  • The compound has also been studied in the context of enzymatic synthesis, specifically in the formation of amoxicilloic acids, important in analytical investigations of biological solutions and industrial samples (Vorona et al., 2009). This suggests its utility in facilitating enzymatic processes and analytical chemistry.

Industrial Applications

  • In industrial applications, derivatives of the compound have been synthesized for use in photoelectronic devices, highlighting their significance in material science and technology (Shafi et al., 2021).

Biological Studies and Microbial Analysis

  • Additionally, the compound's derivatives have been explored for their antimicrobial properties, with some showing promising results against various bacterial and fungal species (Bedair et al., 2006). This indicates potential applications in developing antimicrobial agents.

Advanced Chemical Synthesis Techniques

  • The compound has been employed in advanced synthesis techniques, exemplified by the synthesis of diethyl-dithiocarbamic acid derivatives, showcasing its role in facilitating complex chemical reactions and polymerization processes (Abdollahi et al., 2016).

properties

IUPAC Name

(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-2-17-8-9-18(13(20)12(17)19)15(23)16-11(14(21)22)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,16,23)(H,21,22)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEHQELQPPKXRR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212838
Record name (R)-(((4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl)amino)phenylaceticacid
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Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid

CAS RN

63422-71-9
Record name (αR)-α-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic acid
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Record name (R)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid
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Record name (R)-(((4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl)amino)phenylaceticacid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-[[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]phenylacetic acid
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Record name (R)-2-(4-ETHYL-2,3-DIOXOPIPERAZINE-1-CARBOXAMIDO)-2-PHENYLACETIC ACID
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